![molecular formula C32H48O8 B1201546 Montanin](/img/structure/B1201546.png)
Montanin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Montanin is a diterpenoid.
Scientific Research Applications
Anti-Arthritic and Anti-Inflammatory Properties
Montanin, an alkaloid isolated from Rhodophiala bifida, has shown potential in disease-modifying anti-rheumatic activity. Studies demonstrate its effectiveness in reducing nociception (pain perception) and leukocyte migration in arthritis models, both in antigen-induced arthritis (AIA) and collagen-induced arthritis (CIA) in mice. It also exhibits in vitro effects on lymphocyte proliferation and inhibits the invasiveness of fibroblast-like synoviocytes (FLS), indicating potential as a pharmacological approach for autoimmune diseases like arthritis (Farinon et al., 2017).
Psychopharmacological Effects
Montanine has been identified to possess anxiolytic (anxiety-reducing), antidepressant, and anticonvulsant properties. Extracted from Hippeastrum vittatum, this alkaloid exhibits a broad range of potential therapeutic applications in treating neurological disorders and neurodegenerative diseases. The study in mice suggested its effectiveness in decreasing anxiety-like behavior, as well as showing protective effects against convulsions (Silva et al., 2006).
Potential in Cancer Therapy
Certain studies have highlighted the role of Montanin in cancer therapy. For instance, Montanin and another compound, spruceanol, were found to be responsible for the cytotoxic and antitumor activity of the root and root bark of Cunuria spruceana (Euphorbiaceae). This suggests its potential as an anticancer agent, warranting further exploration in this field (Gunasekera et al., 1979).
Impact on Acetylcholinesterase Activity
Montanine, among other isoquinoline alkaloids, has been studied for its effect on acetylcholinesterase activity, a key enzyme in the treatment of neurological disorders like Alzheimer's disease. While galanthamine showed a high level of enzyme inhibition, montanine also demonstrated a significant inhibitory effect, suggesting its potential use in treating neurological disorders (Pagliosa et al., 2010).
properties
Product Name |
Montanin |
---|---|
Molecular Formula |
C32H48O8 |
Molecular Weight |
560.7 g/mol |
IUPAC Name |
(1R,2R,6S,7S,8R,10S,11S,12R,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one |
InChI |
InChI=1S/C32H48O8/c1-6-7-8-9-10-11-12-13-14-15-30-38-25-23-26-29(18-33,37-26)27(35)31(36)22(16-20(4)24(31)34)32(23,40-30)21(5)17-28(25,39-30)19(2)3/h16,21-23,25-27,33,35-36H,2,6-15,17-18H2,1,3-5H3/t21-,22-,23-,25-,26+,27-,28-,29+,30?,31-,32+/m1/s1 |
InChI Key |
SNFRINMTRPQQLE-JQWAAABSSA-N |
Isomeric SMILES |
CCCCCCCCCCCC12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H]([C@@]4(O1)[C@@H](C[C@@]3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
SMILES |
CCCCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
Canonical SMILES |
CCCCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
synonyms |
Montanin NSC-282158 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.